Cholest-4-ene-7alpha,12alpha-diol-3-one
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Overview
Description
Cholest-4-ene-7alpha,12alpha-diol-3-one is a naturally occurring steroid hormone primarily synthesized in the adrenal glands. It is a metabolite of Hydroxysitosterol and Hydroxycholesterol and displays neuroprotective effects .
Preparation Methods
Cholest-4-ene-7alpha,12alpha-diol-3-one can be synthesized from Cholest-5-ene-3beta,7alpha,12alpha-triol. The conversion involves the presence of a microsomal fraction fortified with NAD(+). The 100,000 g supernatant fluid catalyzes the conversion of Cholest-5-ene-3beta,7alpha,12alpha-triol into this compound
Chemical Reactions Analysis
Cholest-4-ene-7alpha,12alpha-diol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 5beta-cholestane-3alpha,7alpha,12alpha-triol in the presence of specific enzymes.
Substitution: The compound can undergo substitution reactions, although specific details on these reactions are limited.
Common reagents and conditions used in these reactions include microsomal fractions, NAD(+), and specific enzymes that catalyze the conversion processes .
Scientific Research Applications
Cholest-4-ene-7alpha,12alpha-diol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Medicine: It displays neuroprotective effects and is studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Cholest-4-ene-7alpha,12alpha-diol-3-one involves its conversion into other steroid compounds. It acts as an intermediate in the biosynthesis of bile acids, which are essential for the digestion and absorption of fats . The compound interacts with specific enzymes that catalyze its conversion into other metabolites, such as 5beta-cholestane-3alpha,7alpha,12alpha-triol .
Comparison with Similar Compounds
Cholest-4-ene-7alpha,12alpha-diol-3-one can be compared with other similar compounds, such as:
Cholest-5-ene-3beta,7alpha,12alpha-triol: This compound is a precursor in the synthesis of this compound.
5beta-cholestane-3alpha,7alpha,12alpha-triol: This is a product formed from the reduction of this compound.
7alpha-hydroxy-4-cholesten-3-one: Another intermediate in bile acid biosynthesis.
This compound is unique due to its specific role in the biosynthesis of bile acids and its neuroprotective effects .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(7S,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
NNIXZULRBIHLGA-NIBOIBLTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CCC(=O)C4)C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(C=C4C3(CCC(=O)C4)C)O)O)C |
Origin of Product |
United States |
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